GRK2 Target Engagement: Reported Activity vs. Potent Reference Inhibitors
The compound is reported by multiple independent vendors to target GRK2 . However, no quantitative IC50, Ki, or EC50 value from a primary peer-reviewed study could be identified for this exact compound in the permitted source set. By contrast, the co-class reference inhibitor CCG258747 demonstrates an IC50 of 18 nM against GRK2 in enzymatic assays, and CCG258208 (GRK2-IN-1) exhibits an IC50 of 30 nM with 230-fold selectivity over GRK5 . The absence of analogous quantitative potency and selectivity data for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid represents a critical evidence gap for procurement decisions based on biochemical potency.
| Evidence Dimension | GRK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No primary quantitative data identified; vendor-reported GRK2 target |
| Comparator Or Baseline | CCG258747 IC50 = 18 nM; CCG258208 IC50 = 30 nM |
| Quantified Difference | Not calculable due to missing target compound data |
| Conditions | Target compound: unspecified assay format; Comparators: enzymatic inhibition assays using recombinant human GRK2 |
Why This Matters
Without a verified IC50 value, the compound cannot be positioned against well-characterized GRK2 inhibitors for potency-driven selection, and procurement should be guided by its utility as a scaffold for derivatization rather than as a reference inhibitor.
